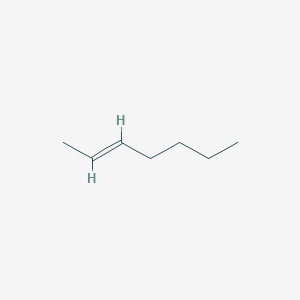

trans-2-Heptene

描述

Significance of Unsaturated Hydrocarbons in Organic and Atmospheric Chemistry

Unsaturated hydrocarbons, organic compounds containing at least one carbon-carbon double or triple bond, are fundamental to the fields of organic and atmospheric chemistry. byjus.comlatech.edu Their reactivity, which is significantly greater than that of their saturated counterparts (alkanes), stems from the presence of these multiple bonds. latech.eduyoutube.com This increased reactivity makes them susceptible to addition reactions, where atoms are added across the double or triple bond, a characteristic not observed in saturated compounds. wikipedia.org

In organic chemistry, this reactivity is harnessed for a vast array of synthetic applications. Unsaturated hydrocarbons are crucial building blocks in the synthesis of numerous materials, including polymers like polyethylene (B3416737) and polypropylene, which are derived from alkene monomers. youtube.com They also serve as vital intermediates in the production of pharmaceuticals, dyes, detergents, and synthetic fibers. youtube.comstudysmarter.co.uk The specific geometry of the double bond, such as the cis or trans configuration, can significantly influence the biological activity of molecules, as seen in insect pheromones. latech.edu

From an atmospheric perspective, unsaturated hydrocarbons, particularly alkenes, play a critical role. manchester.ac.uk Many of these compounds are released into the atmosphere from both natural (biogenic) and human-caused (anthropogenic) sources. manchester.ac.uknih.gov Due to their reactivity, they are key participants in atmospheric chemistry, reacting with oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). manchester.ac.uknih.govstfc.ac.uk These reactions are integral to the formation of tropospheric ozone and secondary organic aerosols, which have significant impacts on air quality and climate. manchester.ac.uknih.gov The oxidation of unsaturated hydrocarbons can lead to the formation of low-volatility compounds that contribute to the creation and growth of atmospheric particles. nih.govacs.org

Overview of trans-2-Heptene as a Model Compound

This compound, an alkene with the chemical formula C7H14, serves as a valuable model compound in various areas of chemical research. cymitquimica.com It is characterized by a seven-carbon chain with a double bond located between the second and third carbon atoms, and the "trans" designation indicates that the alkyl groups attached to the double-bonded carbons are on opposite sides. cymitquimica.com This specific stereochemistry makes it more stable than its cis-isomer. cymitquimica.com

In research, this compound is frequently utilized to investigate the mechanisms of fundamental alkene reactions. Its clear geometric isomerism makes it an excellent subject for studying stereoselective synthesis, where the three-dimensional arrangement of atoms is a critical factor in the reaction's outcome. It is often used as a representative alkene in studies of essential chemical transformations such as:

Hydration: The addition of water across the double bond to form an alcohol (heptanol).

Hydrogenation: The addition of hydrogen in the presence of a catalyst to produce the corresponding alkane (heptane).

Oxidation: Reaction with oxidizing agents to yield products like heptanone or heptanoic acid.

The well-defined structure of this compound allows researchers to gain a deeper understanding of the intricacies of these and other reactions involving unsaturated hydrocarbons.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14 |

| Molecular Weight | 98.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 98–100 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Data sourced from CymitQuimica and BenchChem cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZHAVKAVGASB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074718, DTXSID70881227 | |

| Record name | 2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

48.9 [mmHg] | |

| Record name | trans-2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14686-13-6, 592-77-8 | |

| Record name | trans-2-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Hept-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for Trans 2 Heptene

Advanced Synthetic Approaches

Modern organic synthesis offers a variety of sophisticated methods for the preparation of trans-2-heptene. Among these, olefin metathesis, utilizing catalysts like those developed by Grubbs, provides a pathway to this compound from more readily available, shorter-chain alkenes. For instance, the cross-metathesis of 1-pentene (B89616) and 3-hexene (B12438300) can yield this compound with high selectivity.

Another prominent advanced method is the nickel-catalyzed isomerization of 1-heptene (B165124). This process typically employs a homogeneous nickel hydride complex, such as [HNi{P(OEt)₃}₄]⁺, which is generated in situ. Additionally, the Julia-Kocienski olefination, an improved version of the Julia olefination, offers a stereoselective route to trans-1,2-disubstituted alkenes. organic-chemistry.org This method involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes, where the use of specific bases like potassium or sodium hexamethyldisilazide in solvents such as 1,2-dimethoxyethane (B42094) leads to high yields and excellent trans selectivity. organic-chemistry.org

Stereoselective Synthesis of this compound and its Stereoisomers

The ability to selectively synthesize one stereoisomer over another is a hallmark of advanced organic synthesis. libguides.commsu.edu For this compound, several stereoselective strategies are employed, primarily centered around the reduction of alkynes.

The partial reduction of alkynes is a powerful and widely used method for the stereoselective synthesis of alkenes. masterorganicchemistry.commasterorganicchemistry.com Depending on the chosen reagents and conditions, either the cis or trans isomer can be preferentially formed. masterorganicchemistry.com

The synthesis of trans-alkenes from alkynes is effectively achieved through dissolving metal reduction. masterorganicchemistry.comlibretexts.org This reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) at low temperatures (around -33°C). libretexts.orgjove.comyoutube.com This method is known for its high stereoselectivity, producing the trans-alkene as the major product. masterorganicchemistry.comdoubtnut.com The anti-addition of hydrogen atoms across the triple bond is a key feature of this reaction. jove.comyoutube.com

The mechanism of the dissolving metal reduction proceeds through a series of single electron transfers from the sodium metal and protonation steps by the ammonia solvent. libretexts.org

Electron Donation: A solvated electron is transferred from a sodium atom to the alkyne, forming a radical anion intermediate. libretexts.orgyoutube.com

Protonation: The radical anion is a strong base and abstracts a proton from an ammonia molecule, creating a vinylic radical. jove.com

Second Electron Donation: A second sodium atom donates an electron to the vinylic radical, resulting in the formation of a vinylic anion. libretexts.org

Conformational Stability: The vinylic anion intermediate can exist in both cis and trans conformations. The trans-vinyl anion is more stable due to reduced steric hindrance and is therefore formed preferentially. libretexts.org

Final Protonation: The trans-vinylic anion is then protonated by another ammonia molecule to yield the final trans-alkene product. libretexts.orgyoutube.com

This method consistently yields high stereoselectivity, often exceeding 95% for the trans isomer, with reaction yields surpassing 80% under optimal conditions. Key considerations for success include the purity of the solvent, as trace amounts of water can lead to over-reduction to the alkane, and precise temperature control to maintain optimal reaction kinetics.

While dissolving metal reduction provides trans-alkenes, other methods are available for the selective reduction of triple bonds to double bonds, which can be crucial in multi-step syntheses. For the formation of cis-alkenes, catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is the method of choice. libretexts.orglumenlearning.com This catalyst facilitates the syn-addition of hydrogen across the alkyne, leading to the cis-alkene. libretexts.org

It is important to note that standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum, or nickel will typically reduce the alkyne completely to the corresponding alkane, as the intermediate alkene is also readily hydrogenated. masterorganicchemistry.comlibretexts.org The ability to halt the reduction at the alkene stage is a critical aspect of these selective methodologies.

Complex molecules often require multi-step synthetic sequences. A strategy for synthesizing derivatives of this compound, such as trans-4-bromo-2-heptene, starts with the preparation of hept-2-yn-4-ol. winona.eduwinona.edu This intermediate is synthesized via a Grignard reaction, where the triple bond acts as a masked form of the desired alkene. winona.eduwinona.edu The alcohol is then converted to the corresponding bromoalkyne, 4-bromo-2-heptyne. winona.eduwinona.edu The crucial step is the selective reduction of the triple bond to the trans-double bond, which can be accomplished using the dissolving metal reduction described previously. winona.edu Should a cis-alkene be formed through an alternative reduction, a final isomerization step can be employed to yield the desired trans product. winona.edu

The integration of chemical and enzymatic steps, known as chemo-enzymatic cascades, has emerged as a powerful strategy for the synthesis of complex chiral molecules. mdpi.comresearchgate.netnih.gov In one such cascade, this compound serves as a starting material for the production of chiral azidoalcohols. mdpi.comresearchgate.net

This process involves two key steps:

Enantioselective Epoxidation: The cascade is initiated by the epoxidation of this compound. This can be achieved using either a chemical catalyst, like the Shi epoxidation catalyst, or an enzyme, such as styrene (B11656) monooxygenase (StyAB). mdpi.comresearchgate.net

Regioselective Epoxide Ring-Opening: The resulting epoxide is then subjected to a ring-opening reaction catalyzed by a halohydrin dehalogenase (HHDH) in the presence of an azide (B81097) source. mdpi.comresearchgate.net

This chemo-enzymatic approach allows for the creation of two new stereocenters, leading to the formation of 2-azido-3-hydroxyheptane with high regioselectivity and, particularly in the case of the fully enzymatic (StyAB-HHDH) cascade, excellent enantioselectivity (ee >99%). mdpi.comresearchgate.net

Alkyne Reduction Methodologies

Kinetic and Thermodynamic Control in this compound Synthesis

In the synthesis of alkenes, the principles of kinetic and thermodynamic control are pivotal in determining the isomeric composition of the final product mixture. When a reaction can yield two or more different isomers, such as cis- and this compound, the reaction conditions can be manipulated to favor either the product that forms fastest (the kinetic product) or the product that is the most stable (the thermodynamic product). wikipedia.orgdalalinstitute.com

Generally, reactions conducted at lower temperatures and for shorter durations are under kinetic control, as there is insufficient energy to overcome the activation barrier for the reverse reaction or to allow for equilibration to the more stable product. openstax.orglibretexts.org Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium. Under these conditions of thermodynamic control, the product distribution reflects the relative stabilities of the products, favoring the isomer with the lowest Gibbs free energy. wikipedia.orgopenstax.org

In the context of 2-heptene (B165337) isomers, this compound is the thermodynamically more stable product compared to cis-2-heptene (B123394). This increased stability is attributed to reduced steric hindrance, as the larger alkyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions. Therefore, synthetic strategies aiming for a high yield of this compound often employ conditions that favor thermodynamic equilibrium.

Several synthetic methodologies illustrate the application of these principles:

Acid-Catalyzed Dehydration of 2-Heptanol (B47269): The dehydration of 2-heptanol using a strong acid catalyst like sulfuric acid (H₂SO₄) at elevated temperatures (150–170°C) is a classic elimination reaction that produces a mixture of heptene (B3026448) isomers. At these high temperatures, the reaction is under thermodynamic control. The system can reach equilibrium, leading to a product mixture that favors the more stable this compound over the cis-2-heptene. Under these conditions, the yield of the trans isomer is typically around 70%, with the remainder being primarily the cis isomer and other structural isomers.

Catalytic Isomerization of Heptenes: The isomerization of other heptene isomers, such as 1-heptene or cis-2-heptene, provides another clear example of thermodynamic control. Using transition-metal catalysts, like nickel-based complexes, the double bond can migrate along the carbon chain. tandfonline.com This process continues until an equilibrium mixture is established. The final composition of this mixture is dictated by the thermodynamic stabilities of the various isomers. tandfonline.com Research has shown that the isomerization of 1-heptene can yield a mixture containing approximately 1% 1-heptene, 20% 2-heptene (with the trans isomer favored), and 78% 3-heptene, reflecting their relative stabilities. Isomerization specifically targeting 2-heptene can achieve a trans content of about 60% under thermodynamic control.

The following table summarizes the influence of different synthetic routes and control mechanisms on the yield of this compound.

| Synthesis Method | Primary Control Type | Typical Yield of this compound | Notes |

|---|---|---|---|

| Acid-Catalyzed Dehydration of 2-Heptanol | Thermodynamic | ~70% | High temperatures allow for equilibrium to be reached, favoring the more stable trans isomer. |

| Catalytic Isomerization of 1-Heptene | Thermodynamic | ~60% of the 2-heptene fraction | The reaction establishes an equilibrium mixture of heptene isomers based on stability. tandfonline.com |

| Dissolving Metal Reduction of 2-Heptyne (B74451) | Kinetic/Stereoselective | >95% | The reaction mechanism (anti-addition) is highly stereoselective for the trans product, which also happens to be the more stable isomer. |

In contrast, some highly stereoselective reactions, while not strictly governed by a thermodynamic equilibrium between products, yield this compound in high purity. The dissolving metal reduction of 2-heptyne using sodium in liquid ammonia is a prime example. masterorganicchemistry.com The mechanism involves a trans-vinyl radical intermediate that is more stable than its cis counterpart, leading to the almost exclusive formation of this compound. While the product is the most thermodynamically stable isomer, its formation is a result of a kinetically favored pathway that has a high stereochemical preference.

Reactivity and Reaction Mechanisms of Trans 2 Heptene

Gas-Phase Reactions and Atmospheric Chemistry

The reactivity of trans-2-heptene in the gas phase is a critical factor in determining its atmospheric lifetime and its contribution to the formation of secondary air pollutants.

The reaction with the hydroxyl radical (OH•) is a dominant degradation pathway for this compound in the troposphere. This reaction can proceed through two main channels: OH radical addition to the carbon-carbon double bond and hydrogen-atom abstraction from the alkyl chain.

The rate constants for the gas-phase reactions of OH radicals with a series of C6-C10 trans-2-alkenes have been measured at 299 ± 2 K and atmospheric pressure. nih.govresearchgate.netacs.org For this compound, the measured rate constant is (6.76 ± 0.32) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.netacs.org The rate constants for this series of alkenes show a clear trend of increasing with the carbon number. nih.govresearchgate.netacs.org

| Alkene | Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| trans-2-Hexene (B1208433) | 6.08 ± 0.26 |

| This compound | 6.76 ± 0.32 |

| trans-2-Octene | 7.23 ± 0.21 |

| trans-2-Nonene | 7.54 ± 0.16 |

| trans-2-Decene | 7.80 ± 0.26 |

The increase in the rate constants for the reactions of OH radicals with trans-2-alkenes as the carbon number increases is attributed to the influence of the alkyl substituent groups. nih.govresearchgate.netacs.org The alkyl groups affect the reactivity in two primary ways. Firstly, they increase the electron density at the carbon-carbon double bond, which enhances the rate of electrophilic addition of the OH radical. nih.gov Secondly, the presence of more C-H bonds in larger alkyl groups provides more sites for hydrogen-atom abstraction to occur. nih.govresearchgate.netacs.org

The reaction of this compound with ozone (O₃) is another important atmospheric removal process. This reaction, known as ozonolysis, involves the cleavage of the carbon-carbon double bond.

The generally accepted mechanism for the ozonolysis of alkenes in the gas phase is the Criegee mechanism. nih.govwikipedia.orgorganic-chemistry.org This mechanism proceeds through the following steps:

Formation of a Primary Ozonide: Ozone adds across the double bond of this compound in a 1,3-dipolar cycloaddition reaction to form an unstable primary ozonide (also known as a molozonide). wikipedia.orgmdpi.comlibretexts.org

Decomposition of the Primary Ozonide: The primary ozonide is highly unstable and rapidly decomposes through a retro-1,3-dipolar cycloaddition to yield two sets of carbonyl compounds and carbonyl oxides (also known as Criegee intermediates). nih.govwikipedia.orgmdpi.com For this compound, this would result in the formation of acetaldehyde and a C5 carbonyl oxide, as well as propanal and a C4 carbonyl oxide.

Further Reactions of Criegee Intermediates: The Criegee intermediates are highly reactive and can undergo several subsequent reactions, including unimolecular decomposition or reaction with other atmospheric species. nih.govmdpi.com

The ozonolysis of unsaturated organic compounds is a significant source of secondary organic aerosols in the atmosphere. mdpi.com

Reactions with Acyl Peroxy Radicals (APRs)

The reactions of alkenes with acyl peroxy radicals (APRs) are of significant interest in atmospheric chemistry due to their contribution to the formation of secondary organic aerosols (SOA). While specific kinetic and mechanistic studies on this compound are limited, the general principles derived from studies on other atmospherically relevant unsaturated hydrocarbons, such as isoprene and monoterpenes, provide a framework for understanding its reactivity.

The reaction between an alkene, such as this compound, and an acyl peroxy radical initiates a process that leads to the formation of high molar mass accretion products. ingentaconnect.comtandfonline.comresearchgate.netnih.gov This reaction proceeds via the addition of the acyl peroxy radical to the double bond of the alkene, forming a perester alkyl radical intermediate. ingentaconnect.comnih.gov This radical can then rapidly react with molecular oxygen (O₂) to form a new peroxy radical. ingentaconnect.comnih.gov

This newly formed peroxy radical can undergo further reactions, including bimolecular reactions or intramolecular hydrogen shifts (H-shifts), also known as autoxidation. ingentaconnect.comnih.govnih.gov These subsequent reactions can lead to highly functionalized and often low-volatility products. nih.gov The recombination of these larger peroxy radicals is a key pathway to the formation of dimeric accretion products, which have significantly lower vapor pressures and can readily partition to the aerosol phase. researchgate.net

The general mechanism can be summarized as follows:

Addition: R'C(O)OO• + R-CH=CH-R'' → R'C(O)OOCR-CH•-R''

Oxygen Addition: R'C(O)OOCR-CH•-R'' + O₂ → R'C(O)OOCR-CH(OO•)-R''

Further Reactions: The resulting peroxy radical can then react further to form stable, high molar mass products.

The reactions between acyl peroxy radicals and alkenes are atmospherically relevant because their reaction rates are high enough to be competitive with other loss pathways for alkenes in the troposphere. ingentaconnect.comtandfonline.comnih.govnih.gov These reactions are a potential source of low-volatility organic compounds that can contribute to the formation and growth of secondary organic aerosol (SOA). ingentaconnect.comnih.govnih.gov The formation of SOA has significant implications for air quality, climate, and human health.

Acyl peroxy radicals are more reactive than other peroxy radicals, which may lead to different controlling mechanisms in their atmospheric chemistry. nih.gov Their ability to react directly with closed-shell species like alkenes opens up new pathways for the formation of accretion products. nih.gov The multifunctional oxygenated compounds formed from these reactions are key contributors to particle formation and growth, highlighting the need to include acyl peroxy radical-initiated oxidation chemistry in atmospheric models. ingentaconnect.comnih.govnih.gov

Reactions with Other Tropospheric Oxidants (e.g., NO₃ Radicals, Chlorine Atoms)

Besides acyl peroxy radicals, this compound can react with other important tropospheric oxidants, including the nitrate (B79036) radical (NO₃) and chlorine atoms (Cl).

Chlorine atoms are also important oxidants, particularly in the marine boundary layer. rsc.orgresearchgate.net The reactions of chlorine atoms with alkenes are typically fast. rsc.orgresearchgate.net Similar to NO₃ radicals, specific kinetic data for the reaction of chlorine atoms with this compound is scarce. However, studies on trans-2-butene show that the reaction proceeds through addition to the double bond and abstraction of allylic hydrogen atoms, leading to a variety of chlorinated products. nih.gov The product distribution is dependent on pressure and the presence of other atmospheric species. nih.gov

| Oxidant | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| OH | This compound | 6.76 x 10⁻¹¹ | 299 |

| NO₃ | trans-2-Butene | 3.90 x 10⁻¹³ | 296 |

| Cl | trans-2-Butene | 3.31 x 10⁻¹⁰ | 298 |

This table presents the rate constant for the reaction of this compound with OH radicals and uses trans-2-butene as a proxy for reactions with NO₃ radicals and Cl atoms due to the lack of specific data for this compound. nist.govrsc.orgresearchgate.netacs.org

Catalytic Transformations

The isomerization of alkenes, including this compound, is a crucial process in both industrial and biological systems. This transformation involves the migration of the double bond along the carbon chain.

A common and well-studied mechanism for the isomerization of alkenes catalyzed by transition metals is the metal-hydride insertion-elimination pathway. ingentaconnect.comresearchgate.net This mechanism involves the following key steps:

Alkene Coordination: The alkene, in this case, this compound, coordinates to a vacant site on the metal hydride catalyst.

Migratory Insertion: The metal-hydride bond adds across the double bond of the coordinated alkene. This is a migratory insertion reaction, where the hydride ligand migrates from the metal to one of the carbons of the double bond, and the other carbon forms a bond with the metal, resulting in a metal-alkyl intermediate.

β-Hydride Elimination: A hydrogen atom on the carbon beta to the metal (the β-hydrogen) is transferred back to the metal, reforming a metal-hydride and releasing the isomerized alkene. The double bond is now in a new position.

This process is reversible, and the final distribution of isomers is often determined by their thermodynamic stability. For instance, in the isomerization of 1-heptene (B165124), cis-2-heptene (B123394) can be the kinetically favored product, which then subsequently isomerizes to the more thermodynamically stable this compound. ingentaconnect.com Studies on the monomer-isomerization polymerization of 2-heptene (B165337) and 3-heptene using a Ziegler-Natta catalyst have shown that the isomerization proceeds via a stepwise double bond migration mechanism. tandfonline.com

The metal-hydride insertion-elimination mechanism is characterized by an intermolecular hydrogen transfer, which can be confirmed by deuterium labeling studies. ingentaconnect.com

Epoxidation Reactions

Epoxidation is a key transformation of alkenes, converting the carbon-carbon double bond into a three-membered epoxide ring. This reaction adds significant functionality to the molecule, making it a valuable intermediate in organic synthesis.

A notable system for the epoxidation of this compound employs a catalyst prepared in-situ from a Manganese(II) salt and pyridine-2-carboxylic acid (PCA), with hydrogen peroxide (H₂O₂) serving as the oxidant. rug.nl This method is effective for the selective epoxidation of various electron-rich alkenes. rug.nl The system has been successfully applied to the synthesis of the fungicide epoxiconazole, highlighting its potential for industrial applications. ciac.jl.cn

The stereochemical outcome of epoxidation is crucial. Generally, epoxidation with peroxy acids is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product; a trans-alkene yields a trans-epoxide. aceorganicchem.com

However, in the Manganese(II)/PCA catalyzed epoxidation of this compound, the reaction is not perfectly stereoretentive. The oxidation of this compound yields 45% of the corresponding this compound oxide, but also 9% of the cis-2-heptene oxide. rug.nl This result indicates that the epoxidation does not proceed via a concerted mechanism but rather through a stepwise pathway. rug.nl In contrast, the epoxidation of cis-2-heptene with the same system gave a mixture of cis- and this compound oxides in a 2:1 ratio. rug.nl This lack of complete configuration retention in the epoxide product is a key mechanistic feature of this particular catalytic system. rug.nl

| Starting Material | Product | Yield (%) |

|---|---|---|

| This compound | This compound oxide | 45 |

| cis-2-Heptene oxide | 9 | |

| cis-2-Heptene | cis- and this compound oxide (2:1 ratio) | 75 (total epoxide) |

Dehydrogenation and Hydrodeoxygenation Reactions

The catalytic dehydrogenation of long-chain alkanes like n-heptane is a critical industrial process for producing linear olefins, which are valuable precursors for chemicals and polymers. rsc.org This endothermic equilibrium reaction is favored at high temperatures and low pressures. rsc.org The dehydrogenation of n-heptane yields several isomers, with this compound being one of the major products due to its thermodynamic stability at typical reaction conditions (>673 K). rsc.org

The reaction is complex, involving not only direct dehydrogenation but also competing reactions like isomerization, cyclization, and cracking. researchgate.net Platinum-based catalysts, particularly Pt/Al₂O₃, are commonly employed. In these bifunctional catalysts, the metal sites promote the dehydrogenation/hydrogenation reactions, while the acidic support facilitates isomerization. rsc.orgtudelft.nl

The mechanism for n-heptane transformation on a catalyst surface begins with adsorption, followed by the formation of an alkene-like intermediate. researchgate.net This intermediate can then undergo several parallel reaction pathways:

Dehydrogenation: Formation of various heptene isomers.

Isomerization: Conversion to iso-paraffins. rsc.org

Dehydrocyclization: Ring closure to form naphthenes and eventually aromatics like toluene. rsc.orgresearchgate.net

Hydrogenolysis/Cracking: C-C bond breaking, leading to smaller hydrocarbons. rsc.org

Under typical conditions (e.g., 723 K and 0.1 MPa), 1-heptene is the least stable isomer and rapidly converts to more stable internal olefins like this compound and trans-3-heptene. rsc.org Studies have shown that at these conditions, the equilibrium mixture contains a significant portion of this compound. rsc.org

Recent research has explored alternative catalysts to improve selectivity and stability. Bimetallic transition metal phosphides, such as RuP₂-MoP, have demonstrated high stability and selectivity for the dehydrogenation of n-heptane, significantly increasing the n-heptene selectivity to around 80% by suppressing side reactions. d-nb.info

Table 1: Equilibrium Composition of Heptene Isomers from n-Heptane Dehydrogenation Data derived from studies at 723 K and 0.1 MPa.

| Compound | Equilibrium Yield (%) |

| This compound | 7.8 |

| trans-3-Heptene | 5.9 |

| 1-Heptene | 1.2 |

| Source: Reaction Chemistry & Engineering (RSC Publishing), 2024. rsc.org |

Table 2: n-Heptane Dehydrogenation over Different Catalysts at 703 K

| Catalyst | Initial Conversion (%) | Selectivity to Heptenes (%) |

| Pt/Al₂O₃ | ~6 | ~80 |

| Ga₈₄Pt/Al₂O₃ (SCALMS) | ~6 | ~80 |

| Source: Reaction Chemistry & Engineering (RSC Publishing), 2024. rsc.org |

The dehydration of alcohols is a fundamental method for synthesizing alkenes, including this compound. libretexts.org This elimination reaction involves the removal of a water molecule from the alcohol and is typically favored at higher temperatures in the presence of an acid catalyst. libretexts.orggdckulgam.edu.in Common catalysts include strong Brønsted acids like sulfuric acid and phosphoric acid, or Lewis acids such as alumina for industrial gas-phase processes. gdckulgam.edu.inlibretexts.org

The specific alcohol precursor for this compound would be 2-heptanol (B47269). Being a secondary alcohol, its dehydration generally proceeds through a unimolecular elimination (E1) mechanism. libretexts.orggdckulgam.edu.in

The E1 mechanism involves three key steps:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton (H⁺) from the acid catalyst. This forms a protonated alcohol, or an alkyloxonium ion, which is a much better leaving group than the hydroxide ion (-OH). libretexts.orggdckulgam.edu.in

Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks, and the water molecule departs, leaving behind a secondary carbocation at the second carbon position of the heptane (B126788) chain. gdckulgam.edu.in This is the rate-determining step of the reaction.

Deprotonation to Form the Alkene: A base in the reaction mixture (which could be water, another alcohol molecule, or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electron pair from the C-H bond then forms the pi bond of the alkene. gdckulgam.edu.in

For the 2-heptyl carbocation, a proton can be removed from either carbon 1 or carbon 3. Removal from carbon 1 yields 1-heptene, while removal from carbon 3 yields 2-heptene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is the major product. Thus, the formation of 2-heptene is favored over 1-heptene. The reaction will produce a mixture of cis- and this compound, with the trans isomer generally being the more thermodynamically stable and thus the major product.

The reaction conditions, such as temperature and acid concentration, are crucial and depend on the structure of the alcohol. Secondary alcohols like 2-heptanol require milder conditions than primary alcohols but more stringent conditions than tertiary alcohols. libretexts.org For example, the dehydration of cyclohexanol, a secondary alcohol, is often carried out using 85% phosphoric acid at 165-170°C. gdckulgam.edu.inlibretexts.org

Organometallic Chemistry and Polymerization Relevance

In addition polymerization, chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. wikipedia.orgrubbernews.com This process can occur through transfer to a monomer, a solvent, a polymer, or a deliberately added chain transfer agent. wikipedia.orgrubbernews.com

This compound, as an olefin, can participate in polymerization processes, and its structure is relevant to specific chain transfer mechanisms. One such mechanism is chain transfer to monomer (CTM), which has been identified in olefin polymerization catalyzed by early transition metals. mdpi.comunina.it In this process, the active center of a growing polymer chain is transferred to a monomer molecule. wikipedia.org

A specific pathway for CTM involves the formation of allyl-type chain ends. mdpi.comunina.it For an internal olefin like this compound, this would likely occur via abstraction of an allylic hydrogen atom (from carbon 1 or 4) by the metal center of the catalyst attached to the growing polymer chain. This terminates the original polymer chain and generates a new metal-allyl complex derived from the this compound monomer, which can then initiate the growth of a new polymer chain. This type of reactivity, leading to allylic chain ends, has been observed in Ti-catalyzed polymerizations. mdpi.comresearchgate.net The efficiency of this compound as a chain transfer agent would depend on the specific catalyst system and reaction conditions.

This compound can react with transition metal complexes to form metal-allyl complexes, which are important intermediates in various catalytic reactions. wikipedia.org The formation of these complexes is predicated on the presence of allylic hydrogens in the alkene—in this compound, these are the hydrogens on the CH₃ group (carbon 1) and the CH₂ group (carbon 4).

The mechanism typically involves two steps:

Olefin Coordination: Initially, the this compound molecule coordinates to the metal center through its C=C double bond, forming a π-complex or olefin complex. psgcas.ac.in

Allylic C-H Activation: The metal center then abstracts an allylic hydrogen atom. This can occur through various pathways, such as oxidative addition or σ-bond metathesis. researchgate.netpsgcas.ac.in This step results in the formation of a η³-allyl complex, where three adjacent carbon atoms of the heptenyl ligand are bonded to the metal center. psgcas.ac.inlibretexts.org

For example, a palladium(II) complex can react with an alkene containing an allylic hydrogen. It first forms an olefin complex, which is followed by the abstraction of a hydrogen atom, leading to the formation of the η³-allyl palladium complex and the elimination of an acid (e.g., HCl). psgcas.ac.in Similarly, Ti(IV) complexes have been shown to form allyl complexes by abstracting a hydrogen from a non-inserting olefin like 2-methyl-1-heptene, a structural isomer of heptene. researchgate.net The resulting metal-allyl species are versatile intermediates in organometallic chemistry and catalysis. wikipedia.org

Ion-Molecule Reactions of this compound

The gas-phase ion-molecule reactions of this compound have been investigated, providing crucial insights into its reactivity with key atmospheric and analytical ions. Studies utilizing techniques such as selected ion flow tube (SIFT) mass spectrometry have elucidated the specific reaction pathways and efficiencies with protonated water (H3O+), nitrosyl (NO+), and oxygen radical cations (O2+•).

Reactions with Protonic (H3O+), Nitrosyl (NO+), and Oxygen Radical Cations (O2+•)

The interaction of this compound with H3O+, NO+, and O2+• ions proceeds at or near the collisional rate, indicating highly efficient reactions. researchgate.net However, the specific reaction mechanisms and resulting product ions are distinct for each reactant ion, reflecting the different chemical properties of these ionic species.

The reaction with H3O+ primarily occurs via proton transfer, an exothermic process that leads to the formation of a protonated parent molecule (MH+). researchgate.net For longer-chain alkenes like this compound, this initial product ion can undergo partial dissociation, leading to various fragment ions, with the degree of fragmentation dependent on the chain length. researchgate.net

In contrast, the reaction with NO+ is isomer-specific. For trans-2-alkenes such as this compound, the reaction proceeds through two main channels: charge (electron) transfer, which produces the parent molecular ion (M+), and hydride ion (H−) transfer, which results in the formation of an (M-H)+ ion. researchgate.net This is different from 1-alkenes, which tend to form adducts with NO+. researchgate.net

The reaction with O2+• is characterized by charge transfer, leading to the formation of the parent molecular ion (M+) along with multiple fragment ions. researchgate.net This extensive fragmentation is a common feature of O2+• reactions with larger organic molecules. epa.gov

Determination of Rate Coefficients and Product Ion Branching Ratios

Detailed studies using selected ion flow tube (SIFT) techniques at 300 K have allowed for the determination of the rate coefficients and product ion branching ratios for the reactions of this compound with H3O+, NO+, and O2+•. researchgate.netresearchgate.net All 33 reactions studied in this context, including that of this compound, were found to proceed at the collisional rate under the experimental conditions (helium carrier gas pressure of 0.7 Torr). researchgate.net

The branching ratios of the product ions provide a quantitative measure of the different reaction pathways. For the reaction of NO+ with this compound, a significant portion (40%) of the product ions are C7H13+ ions, corresponding to the (M-H)+ product from hydride transfer. researchgate.net

The data gathered from these studies are essential for the accurate quantification of alkenes by selected ion flow tube mass spectrometry (SIFT-MS). researchgate.net

Table 1: Summary of Ion-Molecule Reactions of this compound

| Reactant Ion | Primary Reaction Mechanism(s) | Major Product Ion(s) |

|---|---|---|

| H3O+ | Proton Transfer | MH+ (and fragments) |

| NO+ | Charge Transfer, Hydride Transfer | M+, (M-H)+ |

Table 2: Product Ion Branching Ratios for the Reaction of this compound with NO+

| Product Ion | Branching Ratio (%) |

|---|---|

| C7H13+ | 40 |

Stereochemical Investigations and Isomerization Dynamics of Trans 2 Heptene

Fundamental Aspects of Geometric Isomerism in Alkenes

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism that arises due to restricted rotation around a bond, most commonly a carbon-carbon double bond in alkenes. chemistrytalk.orglumenlearning.com This lack of free rotation means that the groups attached to the double-bonded carbons are fixed in their positions relative to each other, leading to different spatial arrangements. siue.eduunacademy.com

For geometric isomerism to exist in an alkene, each carbon atom of the double bond must be attached to two different groups. chemistrytalk.orgdalalinstitute.com In the case of 2-heptene (B165337), one carbon of the double bond is attached to a hydrogen atom and a methyl group, while the other is attached to a hydrogen atom and a butyl group. This substitution pattern allows for two distinct isomers:

trans-2-Heptene: The alkyl groups (methyl and butyl) are on opposite sides of the double bond.

cis-2-Heptene (B123394): The alkyl groups are on the same side of the double bond.

Trans isomers of alkenes are generally more stable than their cis counterparts due to reduced steric strain. siue.educhemistrysteps.com The bulky alkyl groups are further apart in the trans configuration, minimizing repulsive forces. This inherent stability difference plays a crucial role in the thermodynamics of isomerization reactions.

Stereoselective and Stereospecific Reaction Pathways

The stereochemistry of an alkene substrate like this compound can dictate the stereochemical outcome of a reaction. Reactions are classified as stereoselective if they preferentially form one stereoisomer over another, and stereospecific if the stereochemistry of the product is directly dependent on the stereochemistry of the reactant. inflibnet.ac.inmsu.edu

Diastereoselective Processes

Diastereoselective reactions are those that favor the formation of one diastereomer over another. msu.edu Many addition reactions to alkenes fall into this category. For example, the hydroboration-oxidation of an alkene is a diastereoselective process that proceeds with syn-addition, meaning the hydrogen and hydroxyl groups add to the same face of the double bond. jove.comchemrxiv.org

A notable example of a diastereoselective reaction involving a heptene (B3026448) isomer is the stereoselective epoxidation of cis-2-heptene. In one study, the use of a chloroperoxidase enzyme as a catalyst for epoxidation with hydrogen peroxide resulted in the formation of the corresponding epoxide with high enantiomeric excess (96% ee) when acetone (B3395972) was used as a cosolvent. google.com This highlights how biological catalysts can achieve high levels of stereocontrol.

Similarly, the addition of halogens like bromine to alkenes is often a stereospecific anti-addition, where the two halogen atoms add to opposite faces of the double bond. msu.edu This stereospecificity arises from the formation of a cyclic halonium ion intermediate.

Influence of Steric and Electronic Factors on Stereoselectivity

The preference for the formation of a particular stereoisomer in a reaction is governed by a combination of steric and electronic factors. inflibnet.ac.injove.com

Steric Factors: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups, which can impede the approach of a reagent to a particular face of the molecule. jove.comchemrxiv.org In the case of this compound, the substituents on the double bond are relatively small, but in more complex alkenes, bulky groups can direct an incoming reagent to the less hindered face of the double bond, leading to a high degree of stereoselectivity. For instance, in E1 elimination reactions, the more stable trans alkene is generally the major product due to lower steric strain in the transition state leading to its formation. chemistrysteps.com

Electronic Factors: The distribution of electron density in the alkene and the reagent also plays a critical role. jove.com The π-electrons of the double bond are nucleophilic and will react with electrophilic species. The stability of any charged intermediates, such as carbocations, that may form during the reaction will influence the reaction pathway and the stereochemical outcome. For example, in the hydroboration reaction, electronic effects contribute to the anti-Markovnikov regioselectivity, as the boron atom adds to the less substituted carbon, which can better accommodate a partial positive charge in the transition state. jove.com The stereoselectivity of many metal-catalyzed reactions is also influenced by the electronic properties of the metal center and the ligands. libretexts.org

Mechanisms of cis-trans Isomerization

The conversion of this compound to its cis isomer, and vice versa, is a process known as cis-trans isomerization. This can be achieved through thermal or catalytic means, each proceeding through distinct mechanisms and having different energy requirements.

Thermal Isomerization Pathways and Energy Barriers

Thermal isomerization involves the input of heat energy to overcome the rotational barrier of the carbon-carbon double bond. This process typically requires breaking the π-bond, allowing for rotation around the remaining σ-bond, followed by the reformation of the π-bond in the opposite configuration. The energy required for this process is substantial, corresponding to the strength of the π-bond.

Catalytic Isomerization Mechanisms and Transition State Analysis

Catalytic isomerization provides an alternative pathway with a lower activation energy, allowing the reaction to proceed under milder conditions. Transition metal complexes are often employed as catalysts for this purpose. iaea.orgresearchgate.net

One common mechanism for the catalytic isomerization of alkenes is the metal hydride addition-elimination mechanism. iaea.orgresearchgate.net In this process:

A coordinatively unsaturated metal hydride complex is formed.

The alkene, such as 1-heptene (B165124) or this compound, coordinates to the metal center.

The metal hydride inserts across the double bond, forming a metal-alkyl intermediate.

A β-hydrogen is then eliminated from an adjacent carbon, reforming the double bond in a different position or with a different stereochemistry, and regenerating the metal hydride catalyst.

For example, nickel-based catalysts can be used for the isomerization of 1-heptene, which can lead to an equilibrium mixture containing cis- and this compound. Similarly, Ziegler-Natta catalysts have been used in the monomer-isomerization polymerization of 2-heptene, where isomerization of the monomer occurs concurrently with polymerization. tandfonline.com

Another potential mechanism is the π-allyl metal hydride pathway, which is also common in transition metal-catalyzed olefin isomerization. iaea.orgresearchgate.net Analysis of the transition states in these catalytic cycles is crucial for understanding the factors that control the selectivity of the isomerization process.

Role of Resonance Stabilization in Isomerization Transition States

The isomerization of this compound to its other isomeric forms, such as cis-2-heptene and 1-heptene, proceeds through transition states whose stability is a critical determinant of the reaction kinetics and product distribution. While direct computational studies exclusively on this compound are not extensively detailed in the literature, principles derived from analogous alkene systems provide significant insight into the role of resonance in stabilizing these transient species.

Isomerization can be catalyzed by various means, including acids or transition metals. In acid-catalyzed isomerization, the mechanism typically involves the protonation of the double bond to form a carbocation intermediate. The stability of this carbocation is paramount. For 2-heptene, protonation can lead to a secondary carbocation. The transition state leading to this intermediate will have a significant carbocationic character. Factors that stabilize this positive charge, such as hyperconjugation, play a crucial role. Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation, effectively spreading the positive charge and lowering the energy of the transition state.

In metal-catalyzed isomerizations, such as those involving iron or rhodium complexes, the mechanism can proceed through different intermediates, including π-allyl complexes. nsf.govosti.gov For instance, in iron-catalyzed alkene isomerization, computational studies have revealed that transition states can be stabilized by an "η3-allyl like" geometry of the alkene substrate. nsf.govosti.gov This configuration allows for the delocalization of electrons across three carbon atoms, a form of resonance stabilization, which lowers the activation energy of the isomerization process.

Furthermore, in radical-mediated isomerization, such as that catalyzed by iodine, the stability of the radical intermediate is key. For asymmetric alkenes, the addition of an iodine atom preferentially occurs at the less conjugated side to allow for resonance stabilization of the resulting radical. uregina.ca This principle suggests that in any isomerization pathway involving radical intermediates of heptene, the transition states leading to more stabilized radicals through resonance will be favored. The stability of the resulting isomers, with this compound generally being more thermodynamically stable than cis-2-heptene due to reduced steric strain, often dictates the final equilibrium mixture. For example, the isomerization of 1-hexene, a close analog, yields a thermodynamic mixture where the trans-isomer is favored. nsf.gov

Stereochemical Control and Retention in Derivative Formations

The geometry of the double bond in this compound is a critical factor that dictates the stereochemical outcome of its reactions, allowing for a high degree of control in the synthesis of specific stereoisomers. This control is evident in various addition reactions where the trans configuration of the starting material leads to predictable stereochemistry in the product.

One of the most illustrative examples of stereochemical retention is in epoxidation reactions . The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), proceeds via a concerted mechanism where the oxygen atom is added to the same face of the double bond. libretexts.orglumenlearning.com This syn-addition mechanism ensures that the relative orientation of the substituents on the double bond is preserved in the resulting epoxide. Consequently, the epoxidation of this compound stereospecifically yields trans-2,3-epoxyheptane. This retention of stereochemistry is a hallmark of concerted epoxidation reactions. libretexts.org

Hydroboration-oxidation is another powerful tool for the stereocontrolled functionalization of alkenes. This two-step process achieves the syn-addition of a hydrogen atom and a hydroxyl group across the double bond. masterorganicchemistry.comwikipedia.orgredalyc.org When this compound undergoes hydroboration, the boron and hydrogen atoms add to the same face of the molecule. The subsequent oxidation step, which replaces the boron atom with a hydroxyl group, occurs with complete retention of stereochemistry. masterorganicchemistry.com This results in the formation of a specific diastereomer of 2-heptanol (B47269).

The stereochemical integrity of this compound can also be controlled during its synthesis. A classic method for preparing trans-alkenes with high stereoselectivity is the dissolving metal reduction of an alkyne. Specifically, the reduction of 2-heptyne (B74451) with sodium in liquid ammonia (B1221849) produces this compound with high fidelity. The mechanism involves the formation of a radical anion, which is protonated to a vinyl radical. A second electron transfer creates a vinyl anion, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated to the final trans-alkene.

Furthermore, in asymmetric catalysis , the stereochemistry of this compound can direct the formation of specific enantiomers. For example, iron(II) complexes have been shown to catalyze the asymmetric epoxidation of this compound, leading to the formation of specific epoxide stereoisomers that are valuable intermediates in organic synthesis. The inherent geometry of the trans isomer plays a crucial role in the substrate-catalyst interactions that govern the stereoselectivity of the reaction.

These examples underscore the principle that the defined stereochemistry of this compound allows it to serve as a valuable precursor for the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is essential.

Advanced Spectroscopic and Analytical Techniques for Trans 2 Heptene Elucidation

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In mass spectrometry, a molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments is a unique fingerprint of the molecule's structure. For trans-2-heptene, with a molecular weight of 98.19 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 98. nih.gov

The fragmentation of alkenes like this compound is often characterized by allylic cleavage, where the bond adjacent to the double bond is broken, leading to the formation of stable carbocations. The base peak, which is the most abundant ion, often corresponds to a particularly stable fragment. In the case of 2-heptene (B165337), a prominent peak is observed at m/z 57. nih.govlibretexts.org Other significant fragments can be seen at m/z values such as 97, 55, and 71. nih.gov While cis- and trans- isomers of an alkene generally produce very similar mass spectra, the relative intensities of certain fragment ions may show minor differences. whitman.edudocbrown.infonsf.gov

Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity |

|---|---|

| 57 | 99.99 |

| 97 | 41.34 |

| 55 | 19.79 |

| 71 | 11.84 |

| 99 | 11.43 |

Data from PubChem. nih.gov

In many practical applications, this compound is found as a component of a complex mixture, such as gasoline or in environmental samples. shimadzu.comnih.gov In these cases, hyphenated techniques that combine a separation method with mass spectrometry are essential for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique where a gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. whitman.edushimadzu.comnih.govgfschemicals.com The separated components then enter the mass spectrometer for detection and identification. GC-MS has been successfully used to identify this compound in various matrices, including gasoline and volatile organic compounds released from materials. shimadzu.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) is an even more powerful technique that offers significantly higher resolution and separation capacity compared to conventional GC-MS. researchgate.netlut.figcms.czmdpi.com In GCxGC, the effluent from the first GC column is subjected to a second, different type of GC column, providing a two-dimensional separation of the components. This is particularly useful for resolving co-eluting peaks in very complex mixtures. The use of a time-of-flight (TOF) mass spectrometer allows for fast data acquisition, which is necessary to capture the narrow peaks produced by GCxGC, and provides high-resolution mass data. mdpi.com This technique has been applied to the detailed analysis of fuels and environmental pollutants, where it can effectively separate and identify isomers like this compound from a multitude of other hydrocarbons. lut.figcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. pg.edu.plwiley.com For this compound, the IR spectrum provides distinct absorption bands that confirm its identity as a trans-disubstituted alkene.

The most characteristic absorptions for this compound are:

C=C Stretch: A weak absorption band typically appears in the region of 1660-1680 cm⁻¹. spectroscopyonline.comlibretexts.org This band is due to the stretching vibration of the carbon-carbon double bond.

Vinylic C-H Stretch: The stretching of the C-H bonds on the double-bonded carbons (=C-H) results in an absorption band above 3000 cm⁻¹, usually in the 3020-3100 cm⁻¹ range. libretexts.org

trans =C-H Out-of-Plane Bend (Wag): The most diagnostic peak for a trans-disubstituted alkene is a strong, sharp absorption band appearing around 960-970 cm⁻¹. spectroscopyonline.comspectrabase.com This band arises from the out-of-plane bending (wagging) vibration of the hydrogen atoms attached to the trans double bond. Its presence is a clear indicator of the trans geometry. spectroscopyonline.com

Alkyl C-H Stretch: The molecule also displays strong absorptions in the 2850-2960 cm⁻¹ range, which are characteristic of the C-H stretching vibrations within the methyl and methylene (B1212753) groups of the alkyl chain. libretexts.org

Table 1: Characteristic IR Absorption Bands for trans-2-Heptene

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| trans-RCH=CHR | =C-H Out-of-Plane Bend | 960 - 970 | Strong, Sharp |

| C=C | Stretch | 1660 - 1680 | Weak to Medium |

| =C-H | Stretch | 3020 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its various structural and geometric isomers present in complex mixtures.

Capillary Gas Chromatography (GC) is a primary technique for separating volatile hydrocarbons like heptene (B3026448) isomers. vurup.sk The separation is typically based on differences in boiling points and, to a lesser extent, polarity. whitman.edu Using a non-polar stationary phase, such as those with methyl silicone (e.g., DB-1, OV-1), compounds tend to elute in order of increasing boiling point. whitman.edunist.gov

This compound (boiling point ~98°C) can be separated from its isomers like cis-2-heptene (B123394) (boiling point ~99°C) and 1-heptene (B165124) (boiling point ~94°C). While cis and trans isomers have very similar boiling points, they can often be resolved on high-resolution capillary columns. vurup.skwhitman.edu The retention order can be influenced by the stationary phase; on some polar stationary phases, the retention order of cis and trans isomers can even be reversed compared to non-polar phases, due to differences in dipole-induced dipole interactions. vurup.sk The use of Kovats retention indices, which normalizes retention times to those of n-alkanes, is a standard method for identifying isomers with high confidence. nist.govnih.gov

For highly complex samples where single-column GC provides insufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comgcms.cz This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com

In the analysis of olefin-rich streams, GCxGC separates compounds based on two distinct properties, typically volatility in the first dimension and polarity in the second. researchgate.net This allows for the separation of co-eluting compounds from a one-dimensional system. lut.fi For instance, this compound can be separated from naphthenes or other olefins that might share a similar boiling point. researchgate.netresearchgate.net The resulting two-dimensional chromatogram displays structured patterns where compounds of the same chemical class (e.g., n-alkenes, iso-alkenes, cycloalkanes) group together, facilitating identification. chromatographytoday.comlabrulez.comcalstatela.edu This structured elution is a key advantage of GCxGC for the detailed characterization of complex olefin mixtures. gcms.cz

Silver-ion High-Performance Liquid Chromatography (Ag-HPLC) is a powerful liquid chromatography technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. aocs.orgresearchgate.net The stationary phase is impregnated with silver ions (Ag⁺), which form reversible polar complexes with the π-electrons of the C=C double bonds. aocs.orgwikipedia.org

The strength of this interaction, and thus the retention time, is influenced by the steric accessibility of the double bond and its configuration. aocs.org Generally, retention increases with the number of double bonds. For isomers like heptenes, Ag-HPLC provides excellent selectivity:

Cis vs. Trans Isomers: Cis isomers are retained more strongly than their corresponding trans isomers. This is because the double bond in a cis configuration is more exposed and can interact more effectively with the silver ions compared to the more sterically shielded trans double bond. aocs.orgkyoto-u.ac.jp

Positional Isomers: The position of the double bond also affects retention. Terminal olefins (e.g., 1-heptene) generally interact more weakly than internal olefins.

Therefore, Ag-HPLC can effectively separate this compound from cis-2-heptene and other positional heptene isomers, a separation that can be challenging by GC alone. nih.gov

The underlying principle of argentation chromatography (which includes Ag-HPLC) is the reversible formation of a π-complex between a silver(I) ion and an alkene. wikipedia.orgresearchgate.net In this interaction, the silver ion acts as a Lewis acid (electron acceptor), while the carbon-carbon double bond of the olefin acts as a Lewis base (electron donor). acs.org

The process involves two main components:

σ-Donation: Electrons from the filled π-bonding orbital of the alkene are donated to the empty 5s orbital of the Ag⁺ ion. acs.org

π-Back-donation: Electrons from the filled 4d orbitals of the Ag⁺ ion are back-donated into the empty π*-antibonding orbital of the alkene. acs.org

The stability of the resulting complex determines the retention of the olefin on the silver-ion stationary phase. Factors that increase the stability of the complex lead to longer retention times. Steric hindrance around the double bond is a critical factor. In this compound, the alkyl groups are on opposite sides of the double bond, creating more steric hindrance than in a cis isomer, where the groups are on the same side, leaving one face of the double bond more accessible for complexation. aocs.org This difference in complex stability is the basis for the chromatographic separation of cis and trans isomers, with this compound eluting earlier than cis-2-heptene. aocs.orgresearchgate.net

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), other spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) and Raman spectroscopy, provide complementary data for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. For alkenes, the most significant electronic transition is the promotion of an electron from a π bonding orbital to a π* antibonding orbital (π → π*).

For isolated, non-conjugated alkenes like this compound, this π → π* transition requires high energy, corresponding to absorption in the far ultraviolet region, typically below 200 nm. uomustansiriyah.edu.iqadcmastuana.org This region is often inaccessible to standard laboratory UV-Vis spectrophotometers, which generally operate from 200 nm to 800 nm. uomustansiriyah.edu.iq

The absorption maximum (λmax) for simple, non-conjugated alkenes confirms this trend. For instance, ethene has a λmax of approximately 162-170 nm. masterorganicchemistry.comdocbrown.info Alkyl substitution provides a slight bathochromic (red) shift to longer wavelengths, but the absorption remains in the deep UV. docbrown.info In contrast, conjugated systems, where double bonds are separated by a single bond, have significantly lower energy transitions and absorb at longer wavelengths. For example, buta-1,3-diene absorbs at 217 nm, well within the range of standard instrumentation. docbrown.info

Therefore, while a UV-Vis spectrum of this compound is not typically used for routine identification due to its absorption below 200 nm, the absence of significant absorption in the 200-800 nm range confirms the lack of conjugation in the molecule.

| Compound | Structure Type | λmax (nm) | Reference |

|---|---|---|---|

| Ethene | Non-conjugated | ~162-170 | masterorganicchemistry.comdocbrown.info |

| This compound | Non-conjugated | < 200 | uomustansiriyah.edu.iqadcmastuana.org |

| Buta-1,3-diene | Conjugated | 217 | docbrown.info |

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that serves as an excellent complement to infrared (IR) spectroscopy. It detects molecular vibrations, but the selection rules differ from IR. For alkenes, the carbon-carbon double bond (C=C) stretch is a particularly strong and diagnostic band in the Raman spectrum.

For trans-disubstituted alkenes like this compound, the C=C stretching vibration typically appears in the range of 1660-1680 cm⁻¹. spectroscopyonline.com This band is often more intense in Raman spectra than in IR spectra for symmetrically substituted alkenes. Studies on analogous long-chain trans-alkenes, such as trans-4-octene (B86139) and trans-7-tetradecene, report this C=C stretching mode at approximately 1673 cm⁻¹. aip.org

Other characteristic Raman bands for trans-alkenes include:

C-H Wagging: A strong out-of-plane C-H wagging vibration for the trans C-H=C-H group is observed near 960-970 cm⁻¹. uc.edu This peak is also prominent in IR spectra and is a reliable indicator of trans geometry. aip.org

Longitudinal Acoustical Mode (LAM): In the low-frequency region of the Raman spectrum (below 400 cm⁻¹), chain-like molecules such as alkanes and alkenes exhibit vibrations corresponding to the longitudinal acoustical mode (LAM). aip.orgresearchgate.net The frequency of the primary LAM-1 band is inversely proportional to the length of the all-trans segments of the alkyl chain. aip.orgaip.org The presence of a C=C double bond can perturb this mode, effectively decoupling the vibrations of the alkyl segments on either side of the double bond. aip.orgtsijournals.com This makes Raman spectroscopy useful for studying the conformational order of the alkyl chain.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| C=C Stretch | 1660 - 1680 | Diagnostic for the double bond; strong in Raman. | spectroscopyonline.com |

| C-H Wag (trans) | ~965 | Confirms trans stereochemistry. | uc.edu |

| Longitudinal Acoustical Mode (LAM) | < 400 | Provides information on alkyl chain length and conformation. | aip.orgresearchgate.net |

Computational Chemistry and Mechanistic Insights for Trans 2 Heptene

Ab Initio and Density Functional Theory (DFT) Studies

Conformational Analysis and Energetic Profiles

No specific studies providing a detailed conformational analysis or energetic profile of trans-2-heptene using ab initio or DFT methods were identified. Such an analysis would typically involve the systematic rotation around single bonds to identify all possible conformers, followed by geometry optimization and energy calculation for each. The resulting data would be used to construct a potential energy surface, identifying the global minimum and other low-energy conformers, as well as the rotational barriers between them. This information is fundamental to understanding the molecule's behavior and reactivity. However, at present, this specific computational research on this compound has not been published.

Calculation of Activation Barriers and Transition States in Reaction Pathways

A literature search did not yield any computational studies that specifically calculate the activation barriers and transition states for reaction pathways involving this compound. Such calculations are crucial for understanding the kinetics of a reaction, as the activation barrier determines the reaction rate. The identification and characterization of transition state structures provide insight into the geometry of the molecule at the peak of the energy profile during a reaction. Despite the importance of this data, dedicated computational investigations into the reaction kinetics of this compound are absent from the current body of scientific literature.

Elucidation of Reaction Mechanisms and Intermediate Structures

There is a lack of published research that employs ab initio or DFT methods to elucidate the detailed reaction mechanisms and identify intermediate structures in reactions of this compound. Computational studies in this area would involve mapping out the entire reaction pathway, from reactants to products, and identifying any transient intermediate species that may be formed. This level of mechanistic detail is essential for a complete understanding of a chemical transformation. However, the scientific community has not yet published such specific computational analyses for this compound.

Molecular Dynamics Simulations for Reactive Systems

No specific molecular dynamics (MD) simulations focusing on reactive systems involving this compound have been reported in the scientific literature. MD simulations could provide valuable insights into the dynamic behavior of this compound during a chemical reaction, including the influence of solvent molecules and the time evolution of the system. Such simulations would be particularly useful for studying complex reaction dynamics that cannot be fully captured by static quantum chemical calculations. The absence of such studies indicates a gap in the computational understanding of this molecule's reactive behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Heptene (B3026448) Isomers

A targeted search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for heptene isomers, including this compound, did not yield any relevant studies. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. Developing a QSAR model for heptene isomers could, for example, help in predicting properties like toxicity or reactivity based on their structural features. The lack of such models suggests that this specific area of computational toxicology and chemometrics for heptene isomers remains unexplored.

Environmental Transformation and Biodegradation Pathways of Trans 2 Heptene

Atmospheric Degradation Processes

Once released into the atmosphere, trans-2-Heptene is susceptible to degradation by several photochemically generated oxidants. These reactions are crucial in determining the atmospheric lifetime of the compound and its potential to contribute to the formation of secondary pollutants.